molecular formula C7H5N5O3 B6189105 4-azido-3-nitrobenzamide CAS No. 1513989-01-9

4-azido-3-nitrobenzamide

Cat. No.: B6189105
CAS No.: 1513989-01-9
M. Wt: 207.1
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Preparation Methods

The synthesis of 4-azido-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement. Safety precautions are crucial during production due to the potential explosive nature of azido compounds .

Chemical Reactions Analysis

4-Azido-3-nitrobenzamide undergoes various chemical reactions, including:

    1,3-Dipolar Cycloaddition (Click Chemistry): This reaction involves the azido group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.

    Reduction: The nitro group can be reduced to an amine using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 4-amino-3-azidobenzamide .

Scientific Research Applications

4-Azido-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-3-nitrobenzamide in biological systems involves the activation of the azido group under specific conditions. In cancer cells, the reducing environment can trigger the conversion of the azido group to a reactive nitrene intermediate, which can then interact with cellular components to induce cytotoxic effects . This selective activation makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Properties

CAS No.

1513989-01-9

Molecular Formula

C7H5N5O3

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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